An In-Depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)aniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)aniline: Synthesis, Properties, and Potential Applications
Introduction
2-(2-Isopropyl-5-methylphenoxy)aniline is a substituted diaryl ether aniline derivative. While specific data for this particular ortho-isomer is not extensively available in public literature, its structural motifs—a substituted aniline and a thymol-derived phenoxy group—suggest significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications based on data from analogous compounds and established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.
Molecular Structure and Physicochemical Properties
The core structure of 2-(2-Isopropyl-5-methylphenoxy)aniline consists of an aniline ring connected to a 2-isopropyl-5-methylphenoxy group (derived from thymol) via an ether linkage at the ortho position of the aniline.
Caption: Molecular structure of 2-(2-Isopropyl-5-methylphenoxy)aniline.
The physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)aniline can be estimated by considering the properties of the parent compound, 2-phenoxyaniline, and the contributions of the isopropyl and methyl substituents.
| Property | Estimated Value | Rationale/Reference |
| IUPAC Name | 2-(2-isopropyl-5-methylphenoxy)aniline | |
| Molecular Formula | C₁₆H₁₉NO | Based on structure |
| Molecular Weight | 241.33 g/mol | Calculated from formula |
| Appearance | White to off-white or brown solid | Based on 2-phenoxyaniline[1] |
| Melting Point | > 47-49 °C | Expected to be higher than 2-phenoxyaniline due to increased molecular weight and van der Waals forces[2][3] |
| Boiling Point | > 170 °C at 18 mmHg | Expected to be higher than 2-phenoxyaniline[2][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO); sparingly soluble in water | Typical for aromatic amines and ethers |
Proposed Synthesis Pathway
The synthesis of 2-(2-Isopropyl-5-methylphenoxy)aniline can be achieved through a cross-coupling reaction to form the diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most effective methods for this transformation.[4][5][6][7] Below is a proposed synthetic workflow based on the Ullmann condensation, which typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst.[4][6][8]
Caption: Proposed synthesis workflow for 2-(2-Isopropyl-5-methylphenoxy)aniline via Ullmann condensation.
Experimental Protocol: Ullmann Condensation
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Reactant Preparation: To an oven-dried reaction vessel, add 2-isopropyl-5-methylphenol (1.0 eq.), 2-bromoaniline (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(2-Isopropyl-5-methylphenoxy)aniline.
An alternative approach is the Buchwald-Hartwig amination, which uses a palladium catalyst and a phosphine ligand, often under milder conditions than the Ullmann condensation.[5][9][10][11]
Spectroscopic Characterization (Predicted)
| Spectroscopic Method | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm. - NH₂ Protons: A broad singlet around 3.5-4.5 ppm. - Isopropyl CH: A septet around 3.0-3.5 ppm. - Isopropyl CH₃: A doublet around 1.2 ppm. - Methyl CH₃: A singlet around 2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals between 110-160 ppm. - Isopropyl CH: A signal around 27 ppm. - Isopropyl CH₃: A signal around 24 ppm. - Methyl CH₃: A signal around 21 ppm. |
| IR Spectroscopy | - N-H Stretch: A pair of bands in the region of 3300-3500 cm⁻¹. - C-H Aromatic Stretch: Signals just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-O Ether Stretch: A strong band around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 241.33. |
Reactivity and Potential Applications
The chemical reactivity of 2-(2-Isopropyl-5-methylphenoxy)aniline is primarily dictated by the nucleophilic amino group and the two aromatic rings. The amino group can undergo reactions typical of primary anilines, such as diazotization, acylation, and alkylation. The aromatic rings are susceptible to electrophilic substitution, with the positions ortho and para to the activating amino and phenoxy groups being the most reactive.
The structural similarity to 2-phenoxyaniline suggests potential applications in several areas of drug discovery and materials science:
-
Anti-inflammatory Agents: 2-Phenoxyaniline is a known anti-inflammatory agent that preferentially inhibits COX-2.[1] The thymol moiety in the target molecule is also known for its anti-inflammatory properties, suggesting that 2-(2-Isopropyl-5-methylphenoxy)aniline could be a potent anti-inflammatory compound.[19]
-
Antimicrobial and Antioxidant Agents: Schiff bases and metal complexes derived from 2-phenoxyaniline have shown significant antioxidant, anti-inflammatory, and antimicrobial activities.[20] The inherent biological activities of the thymol scaffold could enhance these properties.
-
Building Block for Heterocyclic Synthesis: Primary anilines are versatile precursors for the synthesis of various nitrogen-containing heterocycles. For instance, they can be used to synthesize quinoxaline derivatives, which exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[21][22][23]
Safety and Handling
Specific toxicity data for 2-(2-Isopropyl-5-methylphenoxy)aniline is not available. However, based on the general hazards of primary aromatic amines, it should be handled with caution.[24][25][26]
-
Toxicity: Aromatic amines as a class are known to be toxic and are readily absorbed through the skin, inhalation, and ingestion.[24][25][26][27] Many are considered potential carcinogens.[28] The parent compound, 2-phenoxyaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2][29]
-
Safe Handling:
-
Work in a well-ventilated fume hood.[30]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[30]
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
2-(2-Isopropyl-5-methylphenoxy)aniline is a molecule with significant, yet largely unexplored, potential in medicinal chemistry and related fields. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from analogous structures and established synthetic methodologies. This technical guide provides a foundational framework for researchers interested in the synthesis, characterization, and application of this promising compound, emphasizing a scientifically rigorous approach to predicting its behavior in the absence of direct empirical evidence.
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